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molecular formula C13H16F3NO4S B8361427 Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate

Ethyl (N-methyl-3-trifluoromethylbenzylsulfonamido)acetate

Cat. No. B8361427
M. Wt: 339.33 g/mol
InChI Key: HBDSPGCLZBCGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885027

Procedure details

In this example, 22 g of 3-trifluoromethylbenzylsulfonyl chloride was added cautiously to a solution containing 27 g of the hydrochloride salt of sarcosine ethyl ester and 12 g of potassium carbonate in 90 ml of water at room temperature. The reaction mixture was heated to about 70° C. and maintained at this temperature for about four hours. The mixture was allowed to cool and then extracted with ethyl ether. The ethyl ether extract was dried over magnesium sulfate, filtered, and evaporated to dryness yielding 9.5 g of the title compound as an off-white solid.
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH2:6][S:7](Cl)(=[O:9])=[O:8].[CH2:16]([O:18][C:19](=[O:23])[CH2:20][NH:21][CH3:22])[CH3:17].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:22][N:21]([CH2:20][C:19]([O:18][CH2:16][CH3:17])=[O:23])[S:7]([CH2:6][C:5]1[CH:11]=[CH:12][CH:13]=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=1)(=[O:9])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
FC(C=1C=C(CS(=O)(=O)Cl)C=CC1)(F)F
Step Two
Name
hydrochloride salt
Quantity
27 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CNC)=O
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for about four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ethyl ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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